molecular formula C10H8BrN3O B2493142 6-Bromo-2-(pyridin-4-ylmethyl)pyridazin-3(2H)-one CAS No. 2091941-50-1

6-Bromo-2-(pyridin-4-ylmethyl)pyridazin-3(2H)-one

Cat. No. B2493142
CAS RN: 2091941-50-1
M. Wt: 266.098
InChI Key: HHCCYPCIZWPRGG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to 6-Bromo-2-(pyridin-4-ylmethyl)pyridazin-3(2H)-one typically involves multi-step chemical reactions, including condensation, bromination, and cyclization processes. These methodologies aim to introduce the bromo and pyridinylmethyl groups into the pyridazine backbone at specific positions to achieve the desired molecular structure. For example, a related compound, 6-bromo-imidazo[4,5-b]pyridine derivatives, were synthesized using a systematic approach involving the condensation of 5-Bromo-2,3-diaminopyridine with aromatic aldehydes, followed by alkylation reactions (Jabri et al., 2023).

Molecular Structure Analysis

The molecular structure of compounds within this family is characterized by X-ray diffraction techniques to understand their geometry in the solid state. This analysis reveals the presence of intermolecular hydrogen bonding and π-π interactions that stabilize the crystal structure. An example of such analysis is conducted on a related molecule, demonstrating the importance of these interactions in the compound's stability (Rodi et al., 2013).

Scientific Research Applications

1. Molecular Structure Analysis

6-Bromo-2-(pyridin-4-ylmethyl)pyridazin-3(2H)-one has been studied for its molecular geometry in the solid state. This includes investigations into intermolecular hydrogen bonding and π-π interactions within its crystal structure, contributing to an understanding of its chemical behavior and potential applications in materials science (Rodi et al., 2013).

2. Role in Polymerization Processes

Compounds related to 6-Bromo-2-(pyridin-4-ylmethyl)pyridazin-3(2H)-one have been utilized in synthesizing ligands that react with chromium complexes. These chromium complexes are then active in the polymerization of ethylene, indicating potential applications in industrial polymer synthesis (Hurtado et al., 2009).

3. Reactions with Grignard Reagents

Research has shown that derivatives of 6-Bromo-2-(pyridin-4-ylmethyl)pyridazin-3(2H)-one can react with Grignard reagents. This reaction is significant in organic synthesis, as it can lead to the formation of new compounds with potential pharmacological properties (Ismail et al., 1984).

4. Synthesis of Biologically Active Compounds

The compound serves as an intermediate in the synthesis of various biologically active compounds. It has been used in synthesizing derivatives with potential applications in medicinal chemistry and drug development (Wang et al., 2016).

5. Coordination Chemistry and Metal Complex Formation

Compounds structurally similar to 6-Bromo-2-(pyridin-4-ylmethyl)pyridazin-3(2H)-one have been used to create back-to-back ligands with metal-binding domains. These compounds have applications in coordination chemistry, potentially forming complexes with metals like palladium or platinum, which are useful in catalysis and materials science (Tovee et al., 2010).

6. Catalytic Applications in Water Oxidation

Certain derivatives of this compound have been studied for their role in catalyzing water oxidation, a reaction crucial in energy conversion processes. This suggests potential applications in sustainable energy technologies (Zong & Thummel, 2005).

7. Synthesis of Heterocyclic Systems

The compound is also involved in the synthesis of heterocyclic systems, a process important in the development of new pharmaceuticals and materials with specialized properties (Bogolyubov et al., 2004).

8. Corrosion Inhibition

Derivatives of this compound have been evaluated for their performance in inhibiting mild steel corrosion, indicating potential applications in materials science and engineering (Saady et al., 2021).

properties

IUPAC Name

6-bromo-2-(pyridin-4-ylmethyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3O/c11-9-1-2-10(15)14(13-9)7-8-3-5-12-6-4-8/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHCCYPCIZWPRGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(N=C1Br)CC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-(pyridin-4-ylmethyl)pyridazin-3(2H)-one

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